molecular formula C10H13F3O B15201673 (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride

Cat. No.: B15201673
M. Wt: 206.20 g/mol
InChI Key: AVUXUIGGFQQKSN-MSSDQNSGSA-N
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Description

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[221]heptane-7-carbonyl fluoride is a bicyclic compound with a unique structure that includes two fluorine atoms and a carbonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[221]heptane-7-carbonyl fluoride typically involves multiple steps One common method includes the Diels-Alder reaction, which forms the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl fluoride group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl fluoride group, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride involves its interaction with molecular targets such as enzymes. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to form strong interactions with active sites of enzymes. This can lead to inhibition or modulation of enzyme activity, which is valuable in drug design .

Comparison with Similar Compounds

Similar Compounds

  • (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-1-carbonyl fluoride
  • (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carboxylic acid

Uniqueness

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride is unique due to the presence of the carbonyl fluoride group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or other functional groups. The fluorine atoms also contribute to its unique chemical properties, such as increased stability and reactivity.

Properties

Molecular Formula

C10H13F3O

Molecular Weight

206.20 g/mol

IUPAC Name

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride

InChI

InChI=1S/C10H13F3O/c1-8-4-3-6(5-10(8,12)13)9(8,2)7(11)14/h6H,3-5H2,1-2H3/t6-,8?,9+/m1/s1

InChI Key

AVUXUIGGFQQKSN-MSSDQNSGSA-N

Isomeric SMILES

C[C@]1([C@@H]2CCC1(C(C2)(F)F)C)C(=O)F

Canonical SMILES

CC12CCC(C1(C)C(=O)F)CC2(F)F

Origin of Product

United States

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